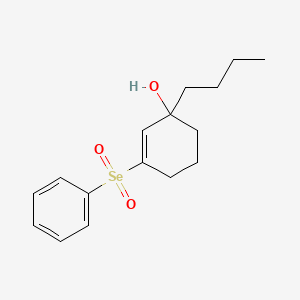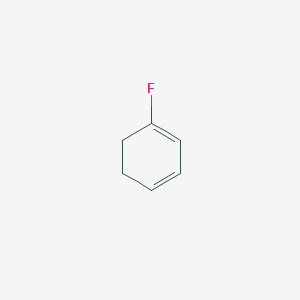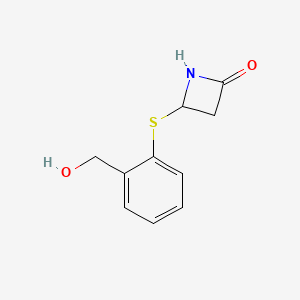
3-(Benzeneselenonyl)-1-butylcyclohex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzeneselenonyl)-1-butylcyclohex-2-en-1-ol is an organic compound that features a benzeneselenonyl group attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzeneselenonyl)-1-butylcyclohex-2-en-1-ol typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution of a benzeneselenonyl chloride with a suitable nucleophile, followed by cyclization and functional group modifications . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzeneselenonyl)-1-butylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the selenonyl group to selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzeneselenonyl group or the cyclohexene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield selenoxides, while reduction can produce selenides. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3-(Benzeneselenonyl)-1-butylcyclohex-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism by which 3-(Benzeneselenonyl)-1-butylcyclohex-2-en-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzeneselenonyl group can participate in redox reactions, influencing cellular pathways and biochemical processes. The cyclohexene ring provides structural stability and facilitates binding to specific targets .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzeneselenonyl derivatives and cyclohexene-based molecules. Examples are:
- 3-(Benzeneselenonyl)-1-butylcyclohex-2-en-1-one
- 3-(Benzeneselenonyl)-1-butylcyclohex-2-en-1-amine
Uniqueness
What sets 3-(Benzeneselenonyl)-1-butylcyclohex-2-en-1-ol apart is its specific combination of the benzeneselenonyl group with the cyclohexene ring, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propiedades
| 79681-30-4 | |
Fórmula molecular |
C16H22O3Se |
Peso molecular |
341.3 g/mol |
Nombre IUPAC |
1-butyl-3-phenylselenonylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C16H22O3Se/c1-2-3-11-16(17)12-7-10-15(13-16)20(18,19)14-8-5-4-6-9-14/h4-6,8-9,13,17H,2-3,7,10-12H2,1H3 |
Clave InChI |
MVPPRYMIWLQECT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CCCC(=C1)[Se](=O)(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










